Phenyl(3-phenylaziridin-2-yl)methanone

Übersicht

Beschreibung

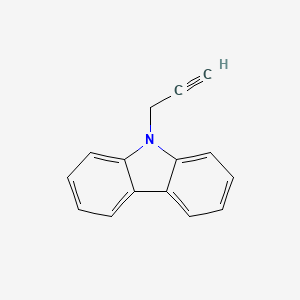

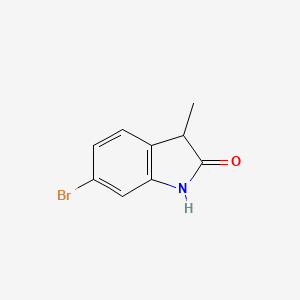

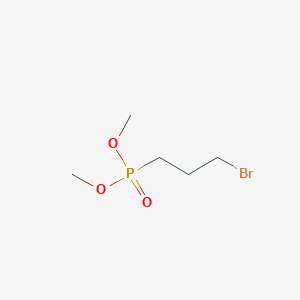

Phenyl(3-phenylaziridin-2-yl)methanone is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . This compound is used in scientific research and has diverse applications due to its unique structure, making it valuable for drug discovery, organic synthesis, and material science advancements.

Synthesis Analysis

The synthesis of Phenyl(3-phenylaziridin-2-yl)methanone involves several steps. One of the methods includes the synthesis of alkyl aziridines and the synthesis of (1-benzyl-3-phenylaziridin-2-yl)(phenyl)methanone . Another method involves the condensation of benzoyl chloride .

Molecular Structure Analysis

The molecular structure of Phenyl(3-phenylaziridin-2-yl)methanone is based on the molecular formula C15H13NO . The InChI string representation of this compound is InChI=1/C15H13NO/c17-15 (12-9-5-2-6-10-12)14-13 (16-14)11-7-3-1-4-8-11/h1-10,13-14,16H .

Chemical Reactions Analysis

Phenyl(3-phenylaziridin-2-yl)methanone can undergo various chemical transformations. For instance, it can be involved in the synthesis of γ-lactams from ketoaziridines . It can also participate in the oxidation of Csp3-H bonds for the synthesis of aromatic ketones .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry: One-pot synthesis of γ-lactams from ketoaziridines

Summary of the Application

Phenyl(3-phenylaziridin-2-yl)methanone is used in the synthesis of γ-lactams from ketoaziridines. This process is a one-pot synthesis, meaning it’s conducted in one reaction vessel, improving efficiency and reducing waste.

Methods of Application

The general procedure for obtaining aziridines involves the use of commercially available reagents from Sigma-Aldrich, Synth, Exodus, and Merck. The solvents used are from commercial sources and when necessary, dry solvents were treated as recommended in the literature . The purification of the products was performed by flash column chromatography .

Results or Outcomes

The results of the synthesis were established based on 1H-NMR, 13C-NMR, and mass spectral data . The exact outcomes, including any quantitative data or statistical analyses, were not specified in the source.

Antibacterial Activity: Synthesis of Chalcone-derived Pyrazoles

Summary of the Application

Phenyl(3-phenylaziridin-2-yl)methanone can be used in the synthesis of chalcone-derived pyrazoles, which have shown significant antibacterial activity . Chalcones are natural compounds belonging to the class of flavonoids and are capable of undergoing a large number of different chemical transformations .

Methods of Application

The synthesis of chalcones was carried out based on a procedure involving the Claisen–Schmidt condensation of acetophenone with benzaldehyde in the presence of alkali in aqueous alcoholic media . This method features simplicity, short reaction times, and available starting reagents .

Results or Outcomes

Some of the synthesized chalcones showed antibacterial activity, especially against Staphylococcus sp. Smg2 bacteria . The synthesized pyrazole derivatives also showed antibacterial activity, and the best results were obtained with Candida albicans ATCC 10231 and Staphylococcus aureus ATCC 6538 .

Eigenschaften

IUPAC Name |

phenyl-(3-phenylaziridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHPZGRFOCEHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304731 | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Phenyl(3-phenylaziridin-2-yl)methanone | |

CAS RN |

51659-21-3 | |

| Record name | NSC167104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)